5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole
Overview
Description
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole (5CPE) is a synthetic heterocyclic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. 5CPE is an aromatic compound that is composed of an oxazole ring and an aryl group attached to the ring. 5CPE is a colorless solid that can be synthesized from commercially available starting materials. The synthesis of 5CPE is a simple process that involves a palladium-catalyzed coupling reaction between aryl halides and an aldehyde.
Scientific Research Applications
Crystal Structure Studies
- Research by Schindler, Felsmann, and Weber (2010) explored the crystallization of oxazole derivatives, emphasizing their crystal structure in different solvents. This study aids in understanding the molecular and structural characteristics of similar oxazole compounds (Schindler, Felsmann, & Weber, 2010).
Biological Activities
- Banzragchgarav et al. (2016) discovered that certain oxazole derivatives exhibit trypanocidal activity, demonstrating their potential in treating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).
- Maekawa et al. (2003) synthesized a series of 5-(omega-aryloxyalkyl)oxazole derivatives and evaluated their effects on brain-derived neurotrophic factor production, revealing their potential in neurobiology and pharmacology (Maekawa et al., 2003).
Synthetic Chemistry
- Summers and Quirk (1996) described the synthesis of aromatic carboxyl functionalized polymers using oxazole compounds, highlighting their utility in polymer chemistry (Summers & Quirk, 1996).
- Misra and Ila (2010) demonstrated the use of oxazol-5-one as a template for synthesizing various oxazole derivatives, showing their versatility in organic synthesis (Misra & Ila, 2010).
Fluorescent Molecular Probes
- Diwu et al. (1997) synthesized 2,5-diphenyloxazoles as fluorescent solvatochromic dyes, emphasizing their application in biological imaging and molecular probes (Diwu et al., 1997).
properties
IUPAC Name |
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-6-8-15(9-7-14)20-17(16-10-11-19-21-16)12-13-4-2-1-3-5-13/h1-12H/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEHOGDFUSXAKV-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=NO2)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=NO2)/OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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